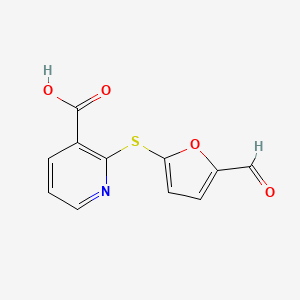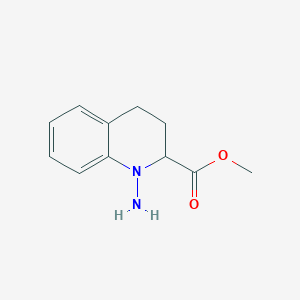
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a quinoline ring system that is partially saturated, making it a versatile scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of aniline derivatives with aldehydes followed by cyclization and subsequent functional group modifications. For instance, a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base like DBU can be used to synthesize highly substituted tetrahydroquinolines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents like alkyl halides and acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-2-carboxylates, while reduction can produce fully saturated tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, its derivatives have been shown to interact with dopamine receptors, influencing neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
Methyl 1-amino-1,2,3,4-tetrahydroquinoline-2-carboxylate can be compared with other similar compounds such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and potential use in treating neurodegenerative diseases.
1,2,3,4-Tetrahydroquinoline-6-carboxylate: Another derivative with applications in medicinal chemistry and industrial processes.
These compounds share a similar tetrahydroquinoline core but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 1-amino-3,4-dihydro-2H-quinoline-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-7-6-8-4-2-3-5-9(8)13(10)12/h2-5,10H,6-7,12H2,1H3 |
InChI-Schlüssel |
MDIBACMPUGXPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=CC=CC=C2N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


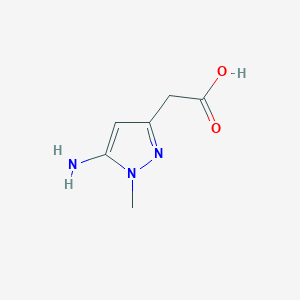
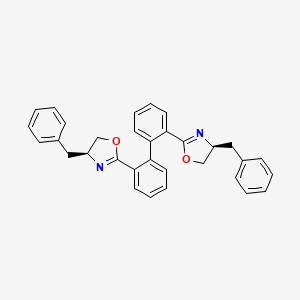

![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)


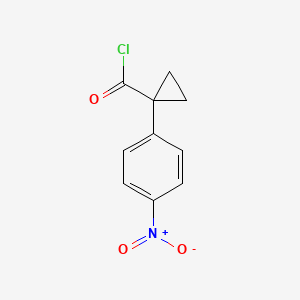
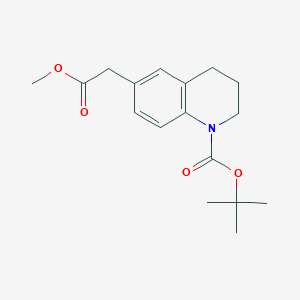
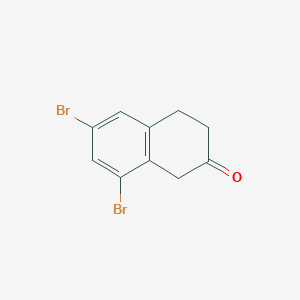
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
